molecular formula C16H17N3O5S2 B467479 N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea CAS No. 642957-62-8

N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No.: B467479
CAS No.: 642957-62-8
M. Wt: 395.5g/mol
InChI Key: GOFCDDWJXNAULL-UHFFFAOYSA-N
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Description

N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea: is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a furoyl group, a morpholinylsulfonyl group, and a phenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea typically involves the reaction of 2-furoyl isothiocyanate with 4-(4-morpholinylsulfonyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions: N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, alcohols; reactions may require catalysts or specific reaction conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Thiourea derivatives with different nucleophiles

Scientific Research Applications

Chemistry: N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. Its unique structure allows for selective binding to target enzymes, which could lead to the development of new drugs with fewer side effects.

Industry: In industrial applications, N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea is used as an intermediate in the production of specialty chemicals. It is also explored for its potential use in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the substrate from accessing the catalytic site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted.

Comparison with Similar Compounds

  • N-(2-furoyl)-N’-phenylthiourea
  • N-(2-furoyl)-N’-[4-(morpholinyl)phenyl]thiourea
  • N-(2-furoyl)-N’-[4-(sulfonyl)phenyl]thiourea

Comparison: N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea is unique due to the presence of both the morpholinylsulfonyl group and the furoyl group. This combination imparts distinct chemical and biological properties to the compound, such as enhanced binding affinity to certain enzymes and improved solubility in various solvents. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor and greater versatility in synthetic applications.

Properties

IUPAC Name

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c20-15(14-2-1-9-24-14)18-16(25)17-12-3-5-13(6-4-12)26(21,22)19-7-10-23-11-8-19/h1-6,9H,7-8,10-11H2,(H2,17,18,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFCDDWJXNAULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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